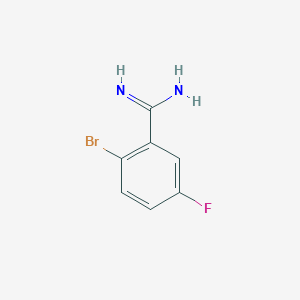

2-Bromo-5-fluorobenzenecarboximidamide

Description

Significance of Aryl Halides and Imidamide Functionalities in Contemporary Chemical Research

Aryl halides are fundamental building blocks in modern organic chemistry, primarily due to their ability to participate in a wide array of cross-coupling reactions. The carbon-halogen bond, particularly C-Br and C-I, serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. This has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials. The incorporation of a fluorine atom imparts unique properties to organic molecules, including increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic characteristics, making it a valuable feature in drug design.

The imidamide functionality, also known as an amidine, is a nitrogenous functional group that is isoelectronic with a carboxylic acid. It is a key structural motif in many biologically active compounds and can participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems. Imidamides can be synthesized from nitriles through reactions like the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, followed by reaction with an amine. wikipedia.orgorganic-chemistry.orgchem-station.com

Structural Characteristics of 2-Bromo-5-fluorobenzenecarboximidamide as a Key Synthetic Building Block

This compound is a multifaceted synthetic intermediate, the structure of which is primed for diverse chemical exploitation. The benzene (B151609) ring is substituted with three key functional groups: a bromine atom, a fluorine atom, and a carboximidamide group. The bromine atom at the 2-position is ortho to the carboximidamide group, which can influence its reactivity through steric and electronic effects. The fluorine atom at the 5-position is para to the bromine and meta to the carboximidamide group.

The differential reactivity of the C-Br and C-F bonds is a salient feature of this molecule. The C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust C-F bond. This chemoselectivity allows for sequential functionalization of the aromatic ring. For instance, a Suzuki or Buchwald-Hartwig coupling could be performed at the C-Br position while leaving the C-F bond intact for subsequent nucleophilic aromatic substitution or other transformations. ossila.com

Physicochemical Properties of this compound (Predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrFN₂ |

| Molecular Weight | 217.04 g/mol |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |

Predicted Spectroscopic Data for this compound

| Type of Spectrum | Predicted Chemical Shifts (ppm) |

|---|---|

| ¹H NMR (in DMSO-d₆) | δ 7.5-8.0 (aromatic protons), δ 8.5-9.5 (NH₂ protons) |

| ¹³C NMR (in DMSO-d₆) | δ 110-140 (aromatic carbons), δ ~165 (carboximidamide carbon) |

| ¹⁹F NMR (in DMSO-d₆) | δ -110 to -120 |

Overview of Research Trajectories for Substituted Benzenecarboximidamides in Academic and Industrial Contexts

Substituted benzenecarboximidamides and their derivatives are actively being explored in both academic and industrial research, primarily driven by their potential applications in medicinal chemistry and materials science. In the pharmaceutical sector, the benzamide (B126) and related functionalities are present in a variety of drugs with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. walshmedicalmedia.comnih.gov The imidamide group, as a bioisostere of the carboxylic acid or amide group, is often incorporated into drug candidates to modulate their physicochemical properties and biological activity.

In materials science, the precursors to these compounds, such as 2-bromo-5-fluorobenzonitrile (B41413), are used in the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes for Organic Light-Emitting Diodes (OLEDs). ossila.com The unique electronic properties conferred by the halogen substituents and the nitrogen-containing functional group make these scaffolds attractive for the development of novel organic electronic materials.

Scope and Objectives of Research on this compound as a Precursor Molecule

The primary scope of research on this compound is its utilization as a versatile precursor for the synthesis of a wide range of more complex organic molecules. The key objectives of such research would include:

Development of Efficient Synthetic Routes: Establishing a reliable and high-yielding synthesis of this compound, likely from the corresponding and more readily available 2-bromo-5-fluorobenzonitrile. The Pinner reaction or related methodologies would be prime candidates for this transformation. wikipedia.orgchem-station.com

Exploration of Selective Cross-Coupling Reactions: Investigating the chemoselective functionalization of the C-Br bond via various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi, Buchwald-Hartwig) to introduce a diverse array of substituents at the 2-position. youtube.comnih.gov

Investigation of Nucleophilic Aromatic Substitution: Studying the reactivity of the C-F bond towards nucleophilic displacement under various conditions, which would allow for the introduction of oxygen, nitrogen, or sulfur-based nucleophiles at the 5-position.

Synthesis of Novel Heterocyclic Systems: Utilizing the ortho-relationship between the bromine and carboximidamide groups to construct fused heterocyclic systems, which are prevalent scaffolds in many pharmaceutical agents.

Evaluation of Biological Activity: Screening the synthesized derivatives for potential pharmacological activities, leveraging the known bioactivity of related benzamide and imidamide-containing compounds. walshmedicalmedia.comontosight.ai

By systematically exploring the reactivity of its distinct functional groups, this compound can serve as a valuable platform for the generation of novel compounds with potential applications in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluorobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMFCZVXNMUZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Bromo 5 Fluorobenzenecarboximidamide

Reactivity of the Imidamide Functional Group

The imidamide group (-C(=NH)NH2) is a nitrogen analog of a carboxylic acid and exhibits a rich and varied reactivity. It contains both nucleophilic and electrophilic centers, allowing it to participate in a range of chemical transformations.

The carbon atom of the imidamide group is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of imines and carbonyl compounds. Nucleophilic addition to the C=N double bond can be followed by elimination, leading to substitution products.

Condensation reactions with carbonyl compounds, particularly aldehydes and ketones, are expected. For instance, in acid-catalyzed condensations, benzamides are known to react with glyoxal. mdpi.com Similarly, the imidamide group of 2-bromo-5-fluorobenzenecarboximidamide could react with dicarbonyl compounds to form heterocyclic structures. The reaction likely proceeds through the initial nucleophilic attack of one of the imidamide nitrogen atoms on a carbonyl carbon, followed by cyclization and dehydration.

General condensation agents used in amide bond formation, such as carbodiimides, could also potentially activate the imidamide group for reactions. highfine.com

| Reaction Type | Reactant | Expected Product | Typical Conditions |

|---|---|---|---|

| Condensation | Aldehyd/Ketone | Heterocycle | Acid catalysis, heating |

| Condensation | Dicarbonyl Compound | Fused Heterocycle | Acid or base catalysis |

The imidamide functional group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular or intermolecular cyclization reactions can be initiated by the nucleophilic nitrogen atoms of the imidamide.

For example, N'-acyloxy- or N'-aroyloxy-substituted benzimidamides are known to undergo cyclization to form 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net It is plausible that acylation of one of the nitrogen atoms of this compound, followed by heating, could lead to the corresponding 1,2,4-oxadiazole (B8745197) derivative.

Furthermore, reactions with reagents containing two electrophilic centers can lead to the formation of five- or six-membered heterocyclic rings. For instance, reaction with α-haloketones could potentially yield imidazole (B134444) derivatives, while reaction with β-dicarbonyl compounds could lead to pyrimidine (B1678525) derivatives. Intramolecular oxidative cyclization of related N-substituted benzimidamide intermediates is a known method for the synthesis of 1,2,4-triazoles. nih.gov

| Reactant | Expected Heterocyclic Product | General Reaction Pathway |

|---|---|---|

| Acylating Agent | 1,2,4-Oxadiazole | Acylation followed by cyclization-dehydration |

| α-Dicarbonyl Compound | Pyrimidine | Condensation and cyclization |

| Phosgene equivalent | 1,2,4-Triazinone | Cyclocondensation |

The imidamide group contains both acidic and basic nitrogen atoms, allowing it to exist in different protonation states and tautomeric forms depending on the pH of the medium. The two nitrogen atoms can be protonated under acidic conditions, increasing the electrophilicity of the carbon atom.

Tautomerism is an important aspect of the chemistry of imidamides. Similar to amides, which can exist in equilibrium with their imidic acid tautomers, imidamides can exhibit tautomeric equilibria. thieme-connect.de The position of the double bond and the proton on the nitrogen atoms can shift. While the amide form is generally more stable than the imidic acid form for simple amides, the tautomeric preference in imidamides can be influenced by substitution and solvent effects. The protonation state can significantly impact which tautomer is favored. nih.gov

Reactivity at the Bromine Substitution

The carbon-bromine bond on the aromatic ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position of the benzenecarboximidamide core. nih.govnih.gov The presence of the fluorine atom may influence the reaction conditions required for optimal yield.

Sonogashira Coupling : The Sonogashira reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would provide a straightforward route to 2-alkynyl-5-fluorobenzenecarboximidamides, which are versatile intermediates for further transformations.

Buchwald-Hartwig Amination : This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org A variety of primary and secondary amines, including anilines and alkylamines, could be coupled to the 2-position of the aromatic ring.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₃PO₄) | Biaryl derivative |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, amine base | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, phosphine (B1218219) ligand, strong base (e.g., NaOtBu) | Arylamine |

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. However, the reactivity can be enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The imidamide group itself is not a strong electron-withdrawing group. Therefore, for this compound, SNAr at the bromine-substituted carbon is expected to be slow.

For SNAr to occur, the aromatic ring typically needs to be further activated, for example, by the introduction of a nitro group. In such activated systems, the bromine atom could be displaced by strong nucleophiles. It is noteworthy that in many SNAr reactions involving halobenzenes, fluoride (B91410) is a better leaving group than bromide, which is the opposite of what is observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. However, in the absence of strong activating groups, the C-Br bond is more likely to undergo reactions like the palladium-catalyzed couplings mentioned above. Base-promoted SNAr reactions of unactivated haloarenes have been reported under forcing conditions, such as with KOH in DMSO at high temperatures. nih.gov

Lithium-Halogen Exchange Reactions for Further Derivatization

Lithium-halogen exchange is a powerful and rapid method for the conversion of aryl bromides into the corresponding aryllithium species. In the case of this compound, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) is expected to selectively cleave the carbon-bromine bond, leaving the carbon-fluorine bond intact. This is due to the significantly faster rate of exchange for bromine compared to fluorine. The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups at the 2-position.

The general transformation can be summarized as follows:

Table 1: Potential Electrophiles for Trapping the Aryllithium Intermediate

| Electrophile | Resulting Functional Group |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohol |

| Alkyl halides (e.g., CH₃I) | Alkylated arene |

| N,N-Dimethylformamide (DMF) | Aldehyde |

| Borates (e.g., B(OMe)₃) | Boronic acid |

This strategy allows for the synthesis of a diverse array of 2-substituted-5-fluorobenzenecarboximidamide derivatives, which can serve as building blocks for more complex molecules. The choice of alkyllithium reagent and reaction conditions can be crucial to avoid side reactions, such as attack at the carboximidamide group.

Reactivity at the Fluorine Substitution

The fluorine atom, while generally less reactive than bromine in metal-halogen exchange, plays a significant role in directing other types of reactions and can itself be a site of substitution under specific conditions.

Directed ortho Metalation (DoM) Strategies

The carboximidamide group, or a protected form thereof, can potentially act as a directed metalation group (DMG). A DMG can coordinate to an organolithium reagent, directing deprotonation to a specific ortho position. In this compound, the carboximidamide group at C1 could direct lithiation to the C6 position. The fluorine atom at C5 is also known to be a moderate directing group and would also favor deprotonation at the C6 position, potentially leading to a synergistic directing effect.

However, the presence of the bromine atom at the other ortho position (C2) introduces a competitive and likely faster pathway: lithium-halogen exchange. Therefore, to achieve directed ortho metalation at C6, the much more rapid lithium-bromine exchange would need to be suppressed. This might be achieved through the use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), which are less prone to halogen exchange.

If successful, the resulting C6-lithiated species could be trapped with electrophiles, providing a route to 2-bromo-5-fluoro-6-substituted-benzenecarboximidamides.

Potential for SNAr with Strong Nucleophiles

For an SNAr reaction to occur at the C5 position (displacing fluoride), a strong nucleophile is required. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Table 2: Potential Nucleophiles for SNAr Reactions

| Nucleophile | Potential Product |

| Sodium methoxide (B1231860) (NaOMe) | 2-Bromo-5-methoxybenzenecarboximidamide |

| Sodium thiophenoxide (NaSPh) | 2-Bromo-5-(phenylthio)benzenecarboximidamide |

| Ammonia (B1221849) (NH₃) | 2-Bromo-5-aminobenzenecarboximidamide |

| Piperidine | 2-Bromo-5-(piperidin-1-yl)benzenecarboximidamide |

The viability and rate of these SNAr reactions would be highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile.

Synergistic Reactivity of Multiple Functional Groups

The true synthetic utility of this compound lies in the synergistic reactivity of its functional groups. The different reactivities of the bromine and fluorine atoms allow for selective, sequential functionalization of the aromatic ring.

For instance, one could first perform a lithium-halogen exchange at the bromine position and quench with an electrophile. The resulting 2-substituted-5-fluorobenzenecarboximidamide could then be subjected to an SNAr reaction to replace the fluorine atom. This stepwise approach allows for the controlled introduction of two different functional groups at specific positions on the aromatic ring.

Furthermore, the carboximidamide group can be hydrolyzed to a carboxylic acid or reduced to a benzylamine, providing additional avenues for derivatization after the modification of the aromatic core. The interplay of these functional groups thus opens up a wide range of possibilities for the synthesis of highly substituted and complex aromatic compounds.

Applications in the Synthesis of Complex Organic Molecules

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The development of efficient synthetic routes to nitrogen-containing heterocycles is a central theme in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. 2-Bromo-5-fluorobenzenecarboximidamide can serve as a valuable precursor for the synthesis of a range of these important scaffolds.

Pyrimidines are a class of heterocyclic compounds that form the core structure of nucleic acids and are found in numerous bioactive molecules. The synthesis of pyrimidine (B1678525) rings often involves the condensation of a C-N-C fragment, such as an amidine, with a C-C-C fragment, like a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

This compound can be utilized in a Pinner-type synthesis or related condensations to form substituted pyrimidines. For instance, its reaction with various β-dicarbonyl compounds in the presence of a base would be expected to yield 2-(2-bromo-5-fluorophenyl)-substituted pyrimidines. The reaction proceeds through an initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons, followed by cyclization and dehydration. The choice of reaction conditions, such as the solvent and base, can be optimized to achieve high yields of the desired pyrimidine derivatives. mdpi.com

| Reactant 1 | Reactant 2 | Product |

| This compound | 1,3-Diketone | 2-(2-Bromo-5-fluorophenyl)-4,6-disubstituted-pyrimidine |

| This compound | β-Ketoester | 2-(2-Bromo-5-fluorophenyl)-4-hydroxy-6-substituted-pyrimidine |

| This compound | α,β-Unsaturated Ketone | 2-(2-Bromo-5-fluorophenyl)-4,6-disubstituted-dihydropyrimidine |

This table presents plausible synthetic routes to pyrimidine derivatives based on established chemical principles.

Triazine Derivatives: 1,3,5-Triazines are another important class of nitrogen-containing heterocycles with a broad range of applications. A common synthetic route to 2,4,6-trisubstituted-1,3,5-triazines involves the cyclotrimerization of nitriles or the reaction of amidines with various electrophiles. For instance, the reaction of a benzamidine (B55565) hydrochloride derivative with a benzaldehyde (B42025) derivative in the presence of a copper or nickel catalyst has been shown to produce 1,3,5-triazines. mdpi.com Following this precedent, this compound could be reacted with appropriately substituted aldehydes or their derivatives to yield unsymmetrically substituted triazines bearing the 2-bromo-5-fluorophenyl group.

Imidazole (B134444) Systems: Imidazoles are five-membered aromatic heterocycles that are integral to the structure of essential amino acids like histidine and are found in many pharmaceuticals. While various methods exist for imidazole synthesis, one approach involves the reaction of an amidine with an α-haloketone. In a potential synthetic pathway, this compound could react with an α-haloketone, where the amidine provides the N-C-N fragment of the imidazole ring. This reaction would lead to the formation of a 2-(2-bromo-5-fluorophenyl)-substituted imidazole. Furthermore, intramolecular cyclization of N-(2-haloaryl)amidines is a known method for the synthesis of benzimidazoles. nih.gov

| Heterocycle | Proposed Reactants | Potential Product |

| Triazine | This compound, Benzaldehyde derivative | 2-(2-Bromo-5-fluorophenyl)-4,6-diaryl-1,3,5-triazine |

| Imidazole | This compound, α-Haloketone | 2-(2-Bromo-5-fluorophenyl)-4,5-disubstituted-imidazole |

This table outlines potential synthetic strategies for triazine and imidazole systems.

Benzothiazoles and benzoxazoles are bicyclic heterocyclic systems that are prevalent in many biologically active compounds. The classical synthesis of these scaffolds typically involves the condensation of 2-aminothiophenol (B119425) or 2-aminophenol (B121084), respectively, with carboxylic acids or their derivatives. A direct synthesis from a benzamidine is not a standard transformation. However, this compound could serve as a precursor to the necessary building blocks for these syntheses. For example, hydrolysis of the amidine to the corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid, would provide a suitable substrate for condensation with 2-aminothiophenol or 2-aminophenol to yield the desired 2-(2-bromo-5-fluorophenyl)-substituted benzothiazole (B30560) or benzoxazole.

Role as a Precursor to Advanced Pharmaceutical Intermediates and Analogues

The presence of both bromine and fluorine atoms on the phenyl ring of this compound provides medicinal chemists with strategic handles for molecular modification. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule.

In modern drug discovery, the synthesis of compound libraries is a crucial strategy for identifying new lead compounds. This compound is an excellent starting point for the creation of such libraries. By first using the amidine group to construct a core heterocyclic scaffold, the bromine atom can then be exploited for diversification. A library of analogues can be rapidly generated by subjecting the bromo-substituted heterocyclic intermediate to various cross-coupling reactions. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the core scaffold.

| Core Scaffold (from this compound) | Cross-Coupling Reaction | Introduced Substituent |

| 2-(2-Bromo-5-fluorophenyl)pyrimidine | Suzuki Coupling | Aryl, Heteroaryl |

| 2-(2-Bromo-5-fluorophenyl)imidazole | Sonogashira Coupling | Alkynyl |

| 2-(2-Bromo-5-fluorophenyl)triazine | Buchwald-Hartwig Amination | Amino, N-Heterocyclyl |

This table illustrates the potential for diversification of heterocyclic scaffolds derived from this compound.

The 2-bromo-5-fluorophenyl motif is a valuable pharmacophore that can be incorporated into a wide array of known bioactive scaffolds. The combination of the halogen substituents can lead to enhanced biological activity and improved pharmacokinetic properties. For example, the precursor 2-bromo-5-fluorobenzonitrile (B41413) is used in the synthesis of quinazolinones, which have shown antitumor and anti-inflammatory activities. ossila.com The amidine derivative would be expected to be a versatile intermediate for similar applications. Substituted benzamidines are known to be inhibitors of various serine proteases, and the specific substitution pattern of this compound could be explored for the development of novel enzyme inhibitors.

Based on the conducted research, there is a significant lack of specific information available for the chemical compound “this compound” within the public domain. The search results consistently yield information on structurally related but distinct compounds, such as 2-bromo-5-fluorobenzotrifluoride, 2-bromo-5-fluorobenzaldehyde (B45324), and 2-bromo-5-fluorobenzoic acid.

Consequently, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline and focuses solely on "this compound." The foundational information required to discuss its role in the synthesis of complex organic molecules, its utilization in agrochemical and material science precursors, and the development of novel synthetic pathways for privileged structures is not present in the available search results.

To fulfill the user's request, specific research findings and data pertaining to "this compound" are necessary. Without such information, any attempt to create the requested article would involve speculation or the incorrect extrapolation of data from related compounds, which would violate the core requirements of accuracy and strict adherence to the specified subject matter.

Theoretical and Mechanistic Investigations

Computational Studies on Molecular Conformation and Electronic Structure

Computational chemistry provides powerful tools to predict and analyze the molecular properties of 2-Bromo-5-fluorobenzenecarboximidamide, including its three-dimensional structure, electronic distribution, and intermolecular interaction potential.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations can predict optimized geometries, molecular orbital energies (such as HOMO and LUMO), and the distribution of electron density.

The electronic properties of the aromatic ring are significantly influenced by the bromo and fluoro substituents. Both are electronegative atoms that exert an inductive electron-withdrawing effect (-I). The fluorine atom is more electronegative than bromine, but bromine has a larger atomic radius and is more polarizable. In terms of mesomeric effects, both halogens have lone pairs that can be donated to the aromatic ring (+M effect), although this effect is generally weaker for halogens compared to their inductive effect.

DFT calculations on similar halobenzene derivatives show that the interplay of these electronic effects determines the charge distribution and reactivity of the molecule. For this compound, the electron-withdrawing nature of the substituents and the carboximidamide group would likely lead to a polarized aromatic ring. The molecular electrostatic potential (MEP) surface, which can be calculated using DFT, would likely show regions of negative potential around the nitrogen atoms of the imidamide group and the fluorine atom, indicating sites susceptible to electrophilic attack or involved in hydrogen bonding. Conversely, positive potential regions might be located on the hydrogen atoms of the imidamide group.

Table 1: Predicted Electronic Properties from DFT on Analogous Halobenzenes

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Systems |

|---|---|---|

| HOMO-LUMO Gap | Moderate to low | The presence of the aromatic system and heteroatoms often leads to a smaller energy gap, suggesting potential for reactivity. |

| Dipole Moment | Significant | The asymmetrical substitution with electronegative Br, F, and the polar carboximidamide group would result in a notable molecular dipole moment. |

| Electron Density | Lower on the aromatic ring | The inductive effects of Br and F atoms withdraw electron density from the phenyl ring. |

| MESP Minima | Located on N atoms and F atom | These atoms represent the most electronegative sites, suitable for interacting with electrophiles or acting as hydrogen bond acceptors. |

This table is illustrative and based on general principles of computational chemistry applied to similar molecular structures.

The conformation of this compound is largely determined by the orientation of the carboximidamide group relative to the benzene (B151609) ring. Rotation around the C-C bond connecting the ring and the imidamide group is possible. Computational studies on aromatic amidines suggest that planar or near-planar conformations are often energetically favored to maximize conjugation between the aromatic π-system and the imidamide group. rsc.org

Intermolecular interactions play a critical role in the solid-state structure and properties of the compound. The carboximidamide group is capable of forming strong hydrogen bonds, with the N-H groups acting as donors and the imino nitrogen as an acceptor. These interactions can lead to the formation of dimers or extended networks in the crystal lattice.

Furthermore, the presence of fluorine and bromine atoms introduces the possibility of halogen bonding and other non-covalent interactions. nih.govresearchgate.net Fluorinated aromatic compounds are known to participate in various intermolecular interactions, including π-π stacking, which can be influenced by the fluorine substituent. nih.govresearchgate.netillinois.edu The electrostatic nature of the fluorinated ring can lead to repulsive or attractive stacking interactions depending on the electronic properties of the interacting partner. nih.govresearchgate.net

Quantitative Structure–Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or biological activity. rsc.org These models use molecular descriptors, which are numerical representations of molecular properties, to predict the behavior of new or untested compounds.

For a class of compounds including this compound, a QSRR model could be developed to predict its reactivity in a specific reaction, for example, the rate of a cross-coupling reaction. The descriptors used in such a model could include:

Electronic Descriptors: Such as HOMO/LUMO energies, partial atomic charges, and dipole moment, which describe the electronic nature of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft or Sterimol parameters) that quantify the size and shape of the molecule and its substituents.

Topological Descriptors: Which are derived from the 2D representation of the molecule and describe its connectivity and branching.

Quantum Chemical Descriptors: More advanced parameters derived from computational chemistry that can describe reactivity in detail.

By building a statistical model (e.g., using multiple linear regression or machine learning algorithms) that correlates these descriptors with experimentally measured reaction rates for a training set of related compounds, the reactivity of this compound could be predicted. nih.govmdpi.com Such studies are particularly valuable in medicinal chemistry and materials science for screening large libraries of compounds and prioritizing synthetic targets. derpharmachemica.comresearchgate.net

Prediction of Novel Reactivity Patterns

The prediction of novel reactivity for a molecule like this compound, for which extensive experimental data may not be available, relies heavily on theoretical and computational chemistry. csmres.co.uk By analyzing its electronic structure and comparing it to related compounds, we can hypothesize potential, yet-unexplored, reaction pathways. Methodologies such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are invaluable tools in this endeavor. numberanalytics.comnumberanalytics.comresearchgate.netnumberanalytics.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The distribution and energy of these orbitals in this compound can indicate the most probable sites for electrophilic and nucleophilic attack.

The amidine moiety, with its nitrogen lone pairs, is expected to significantly contribute to the HOMO, making it a primary site for electrophilic attack (e.g., protonation or alkylation). Conversely, the aromatic ring, substituted with electron-withdrawing bromine and fluorine atoms, would lower the energy of the LUMO, making the ring susceptible to nucleophilic attack. The LUMO is likely to have significant contributions from the carbon atoms attached to the halogens, suggesting these as potential sites for nucleophilic aromatic substitution, although such reactions are generally challenging on electron-deficient rings without strong activation.

Table 1: Predicted Reactivity Sites in this compound based on FMO Theory| Molecular Region | Dominant Orbital Contribution | Predicted Reactivity | Potential Reactions |

|---|---|---|---|

| Amidine Group (N atoms) | HOMO | Nucleophilic / Basic | Protonation, Alkylation, Acylation, Coordination to metals |

| Aromatic Ring (C-Br bond) | LUMO | Electrophilic | Nucleophilic Aromatic Substitution (under harsh conditions or catalysis) |

| Aromatic Ring (C-F bond) | LUMO | Electrophilic | Nucleophilic Aromatic Substitution (less likely than C-Br) |

| Amidine Group (C atom) | LUMO | Electrophilic | Nucleophilic addition (e.g., hydrolysis) |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.comlibretexts.org For this compound, the MEP map is predicted to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the amidine group due to their lone pairs of electrons. This reinforces the prediction from FMO theory that this is the primary site for interaction with electrophiles.

Positive Potential (Blue/Green): Expected around the hydrogen atoms of the amidine group and potentially on the carbon atom of the C=N bond. The region around the bromine atom might exhibit a "sigma-hole," a region of positive electrostatic potential on the halogen atom, which could lead to halogen bonding interactions. acs.org

These electrostatic features suggest novel reactivity patterns, such as the molecule's potential to act as a bidentate ligand, coordinating to metal centers through both nitrogen atoms. The potential sigma-hole on the bromine could direct intermolecular interactions, influencing crystal packing or interactions with Lewis bases.

Hypothesized Novel Reactions

Based on the theoretical analyses, several novel reactivity patterns can be predicted for this compound:

Intramolecular Cyclization: While challenging, conditions could be devised to promote an intramolecular cyclization. For instance, deprotonation of the amidine followed by a transition-metal-catalyzed intramolecular C-N coupling could potentially form a five-membered heterocyclic ring by displacing the bromine atom. This would be a novel route to substituted benzimidazoles or related heterocycles.

Halogen Dance Reactions: In the presence of a very strong base, aromatic compounds with multiple halogen substituents can undergo "halogen dance" reactions, where a halogen migrates to a different position on the ring via a series of deprotonation and halogenation steps. beilstein-archives.org It is conceivable that under specific basic conditions, this compound could rearrange to one of its isomers.

Directed Ortho-Metalation: The amidine group could act as a directing group for ortho-metalation. Using a strong base like an organolithium reagent, a proton ortho to the amidine group could be abstracted. The resulting organometallic intermediate could then be trapped with various electrophiles, leading to novel, regioselectively substituted derivatives that would be difficult to synthesize otherwise.

These predictions, while grounded in established chemical principles, await experimental validation. Computational studies modeling the transition states and reaction energetics for these proposed pathways would be the next step in evaluating their feasibility. numberanalytics.comchemrxiv.org

Advanced Analytical Methodologies in Research and Development

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation of Derivatives

Spectroscopic methods are indispensable tools for gaining insight into the molecular structure and for real-time monitoring of chemical transformations involving 2-Bromo-5-fluorobenzenecarboximidamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.

¹H NMR spectroscopy is instrumental in identifying the number and connectivity of protons in a molecule. In the aromatic region of a derivative of this compound, the protons on the benzene (B151609) ring would exhibit characteristic chemical shifts and coupling patterns influenced by the bromo, fluoro, and carboximidamide groups. The protons of the carboximidamide group itself would appear as distinct signals, often exchangeable with deuterium (B1214612) oxide.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The carbon atom attached to the bromine would be significantly shielded, while the carbon bonded to the highly electronegative fluorine atom would be deshielded.

¹⁹F NMR spectroscopy is a powerful tool for studying fluorinated compounds. A single fluorine atom on the benzene ring of this compound would give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to neighboring protons (¹H-¹⁹F coupling) can further confirm the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Aromatic Ring of a Hypothetical this compound Derivative (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-Br | - | 115-120 |

| C2-H | 7.5-7.7 | 130-135 |

| C3-H | 7.0-7.2 | 118-122 (Coupled to F) |

| C4-F | - | 160-165 (Coupled to C) |

| C5-H | 7.3-7.5 | 125-130 (Coupled to F) |

| C6-C(NH)NH₂ | - | 135-140 |

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual values may vary.

Mass Spectrometry (MS) for Reaction Progress and Product Identification (excluding basic compound identification)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In the context of the synthesis of this compound derivatives, MS is invaluable for monitoring reaction progress by identifying intermediates and byproducts. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.

The presence of bromine in the molecule is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence.

Fragmentation patterns observed in the mass spectrum provide structural information. For instance, the fragmentation of benzamidine (B55565) derivatives often involves the loss of ammonia (B1221849) (NH₃) or the cyano group (CN). The presence of the bromo and fluoro substituents would further influence the fragmentation pathways, leading to characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. For derivatives of this compound, these techniques are crucial for confirming the presence of key functional groups and for studying intermolecular interactions.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amidine group (typically in the range of 3100-3500 cm⁻¹), the C=N stretching vibration (around 1650 cm⁻¹), and C-F and C-Br stretching vibrations at lower wavenumbers. A detailed vibrational analysis of the related compound 2-bromo-5-fluorobenzaldehyde (B45324) has been reported, providing a basis for assigning the vibrational modes of the substituted benzene ring in this compound. nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C stretching vibrations of the aromatic ring and the C-Br bond.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in a this compound Derivative

| Functional Group | Technique | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Amidine) | IR | 3100 - 3500 |

| C-H Stretch (Aromatic) | IR, Raman | 3000 - 3100 |

| C=N Stretch (Amidine) | IR, Raman | 1640 - 1690 |

| C=C Stretch (Aromatic) | IR, Raman | 1450 - 1600 |

| C-F Stretch | IR | 1000 - 1400 |

| C-Br Stretch | IR, Raman | 500 - 600 |

Chromatographic Techniques for Purity Assessment and Isolation of Synthetic Intermediates and Final Products

Chromatographic techniques are essential for separating complex mixtures and for assessing the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the workhorse for the analysis and purification of non-volatile and thermally labile compounds. For the purity assessment of this compound and its derivatives, reversed-phase HPLC is commonly employed. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with a buffer, would be a typical starting point for method development.

Advanced detection methods, such as diode array detection (DAD) or mass spectrometry (LC-MS), provide enhanced selectivity and sensitivity. A DAD detector can provide a UV-Vis spectrum of the eluting peaks, which can aid in peak identification and purity assessment. LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous determination of the retention time and molecular weight of each component in a mixture.

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for GC analysis without derivatization, this technique is highly valuable for monitoring the synthesis by analyzing volatile starting materials, intermediates, or byproducts. For instance, the analysis of a precursor like 2-bromo-5-fluorobenzonitrile (B41413) could be readily performed by GC.

The choice of the GC column (stationary phase) is critical for achieving good separation. A polar column might be suitable for separating halogenated aromatic compounds. Detection is typically performed using a Flame Ionization Detector (FID) for general organic compounds or a Mass Spectrometer (GC-MS) for definitive identification.

X-ray Crystallography for Solid-State Structure Determination of Complex Derivatives

X-ray crystallography stands as a definitive and powerful analytical technique for elucidating the precise three-dimensional atomic and molecular structure of crystalline solids. This methodology provides unparalleled insights into molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. In the study of derivatives of this compound, X-ray crystallography has been instrumental in characterizing the solid-state structures of related complex molecules, offering a foundational understanding of their stereochemical and supramolecular properties.

While specific crystallographic data for this compound itself is not extensively detailed in published literature, the analysis of closely related structures provides a robust framework for understanding its potential solid-state characteristics. A prominent example is the detailed structural elucidation of 2-Bromo-5-fluorobenzaldehyde, a precursor and related compound.

The crystal structure of 2-Bromo-5-fluorobenzaldehyde reveals that it crystallizes in the monoclinic system with the space group P2/c. researchgate.net The asymmetric unit of the crystal contains two independent molecules. researchgate.netnih.gov This structural determination confirms theoretical predictions that the conformer with the benzaldehyde (B42025) oxygen atom positioned trans to the 2-bromo substituent is the more stable, lower-energy form. researchgate.netnih.gov The analysis provides precise measurements of the O—C—C—C torsional angles, which are 174.3 (2)° and 170.2 (2)° for the two independent molecules, respectively. nih.gov

Of significant interest in the crystal packing of 2-Bromo-5-fluorobenzaldehyde are the non-covalent interactions, which play a crucial role in the stability of the supramolecular architecture. The analysis reveals several short intermolecular halogen-halogen interactions between fluorine and bromine atoms. nih.gov One such interaction, a Br⋯F contact, is measured at a distance of 3.1878 (14) Å, which is notably shorter than the sum of their van der Waals radii (3.40 Å). researchgate.netnih.gov Other Br⋯F interactions are also observed at distances of 3.3641 (13) Å and 3.3675 (14) Å. researchgate.netnih.govnih.gov Furthermore, the crystal structure is characterized by offset face-to-face π-stacking interactions between the aromatic rings of adjacent molecules, running parallel to the crystallographic b-axis. nih.govnih.gov These interactions are defined by centroid-centroid distances of 3.8699 (2) Å. researchgate.netnih.govnih.gov

The detailed crystallographic data for 2-Bromo-5-fluorobenzaldehyde is summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₄BrFO |

| Formula Weight (g/mol) | 203.01 |

| Temperature (K) | 125 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 15.3593 (6) |

| b (Å) | 3.8699 (2) |

| c (Å) | 23.4189 (9) |

| β (°) | 106.330 (1) |

| Volume (ų) | 1335.84 (10) |

| Z | 8 |

Beyond simple precursors, X-ray crystallography has been applied to more complex derivatives incorporating the 2-bromo-5-fluorophenyl moiety. For instance, the structures of two thiochromene derivatives, 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene and 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene, have been determined. nih.gov These analyses show that in both compounds, the thiochromene plane is nearly perpendicular to the 2-bromo-5-fluorophenyl ring. nih.gov The crystal packing is stabilized by a combination of π–π stacking and various C—H⋯O, C—H⋯F, and C—H⋯π interactions. nih.gov

Another complex derivative, 2-bromo-11-(((fluoromethyl)sulfonyl)methyl)-6-methyl-6,11-dihydrodibenzo[c,f] nih.govthiazepine 5,5-dioxide, has also been characterized by single-crystal X-ray diffraction. doi.org This analysis provided definitive confirmation of its intricate fused heterocyclic structure and the specific arrangement of its substituents, including key bond lengths such as the aryl–C–Br linkage (2.00 Å) and the C–F bond (1.35 Å). doi.org The molecular structure of (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide has also been elucidated, providing further examples of how this technique confirms molecular connectivity and conformation in complex systems. researchgate.net

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The imperative for green chemistry is driving the development of more sustainable methods for the synthesis of 2-Bromo-5-fluorobenzenecarboximidamide and its derivatives. Key areas of focus include the use of safer solvents, reduction of waste, and the utilization of renewable resources and energy-efficient processes.

Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future protocols will likely emphasize:

Biocatalysis: The use of enzymes to catalyze the synthesis of the amidine functionality offers a highly selective and environmentally friendly alternative to chemical methods. Lipases, for instance, have been successfully employed in amidation reactions, and similar biocatalytic approaches could be adapted for the synthesis of this compound.

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic processes.

| Sustainability Aspect | Traditional Approach | Emerging Green Alternative |

| Catalyst | Stoichiometric activating agents | Biocatalysts (e.g., lipases) |

| Solvent | Volatile organic compounds (VOCs) | Water, supercritical CO2, bio-solvents |

| Waste | High E-factor (Environmental Factor) | Minimized waste through atom-economical reactions |

| Energy | High-temperature reflux | Mild reaction conditions, microwave-assisted synthesis |

Exploration of Novel Catalytic Systems for Functionalization

The bromine and fluorine atoms, along with the carboximidamide group, provide multiple sites for functionalization on the this compound scaffold. The development of novel catalytic systems is crucial for selectively modifying these positions to generate a diverse range of derivatives.

Palladium-catalyzed cross-coupling reactions are well-established for the functionalization of aryl halides. Future research will likely focus on developing more active and selective palladium catalysts for reactions at the bromine-substituted position of this compound. This could involve the design of new ligands that enhance catalyst stability and turnover numbers, enabling the coupling of a wider range of nucleophiles under milder conditions. nih.govnih.gov

Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium-based systems for C-N, C-O, and C-S bond formation. nih.gov The exploration of novel copper catalysts could enable efficient amination, etherification, and thiolation reactions at the aryl bromide position. Furthermore, copper catalysts could be employed for the selective functionalization of the amidine group itself. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. nih.govnih.gov The integration of the synthesis and functionalization of this compound into flow chemistry platforms is a promising area of future research. researchgate.netthalesnano.com

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. nih.gov The small reactor volumes inherent in flow systems also enhance safety when working with hazardous reagents or exothermic reactions. nih.gov A continuous flow process for the synthesis of this compound could involve the sequential introduction of reagents into a series of interconnected reactors, each optimized for a specific transformation.

Automated synthesis platforms , which combine robotics with sophisticated software, are revolutionizing the discovery and optimization of new molecules. nih.govresearchgate.netoxfordglobal.com By integrating the synthesis of this compound derivatives into these platforms, researchers can rapidly generate large libraries of compounds for high-throughput screening. youtube.com This automated approach accelerates the drug discovery process by enabling the systematic exploration of structure-activity relationships. oxfordglobal.com

| Technology | Key Advantages for this compound Chemistry |

| Flow Chemistry | Enhanced safety, improved process control, scalability, potential for multistep synthesis in a continuous manner. nih.govnih.gov |

| Automated Synthesis | High-throughput synthesis of derivatives, rapid library generation, efficient reaction optimization. nih.govresearchgate.netoxfordglobal.comyoutube.com |

| Microfluidic Systems | Small-scale reactions, reduced reagent consumption, rapid screening of reaction conditions. |

Expansion of the Synthetic Scope to Underexplored Molecular Architectures

This compound serves as a valuable starting material for the synthesis of more complex and underexplored molecular architectures, particularly heterocyclic compounds. The amidine functionality is a key precursor for the construction of various nitrogen-containing rings.

Future research will likely focus on utilizing this compound in:

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and molecular diversity. The amidine group of this compound can participate in various MCRs to generate novel heterocyclic scaffolds.

Synthesis of Fused Heterocycles: The bromo and amidine functionalities can be exploited in intramolecular cyclization reactions to construct fused ring systems. For example, palladium-catalyzed intramolecular C-N coupling could lead to the formation of benzimidazoles or other related heterocycles.

Domino Reactions: Designing domino reaction sequences that involve this compound can provide rapid access to complex molecular structures. These one-pot transformations minimize workup and purification steps, leading to more efficient and sustainable syntheses. nih.gov

The exploration of these synthetic strategies will undoubtedly lead to the discovery of new derivatives of this compound with novel biological activities and material properties. uobaghdad.edu.iqsciepub.comlongdom.org

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Bromo-5-fluorobenzenecarboximidamide, and how can purity be ensured?

Methodological Answer:

The synthesis of this compound can be approached via multi-step reactions starting from halogenated aromatic precursors. For example:

Intermediate Synthesis : Begin with bromo-fluoro-substituted benzaldehyde or benzoic acid derivatives (e.g., 5-Bromo-2-fluorobenzoic acid, CAS 146328-85-0 ) as starting materials.

Amidation : Convert carboxylic acid intermediates to carboximidamide via reaction with ammonium chloride or urea under acidic conditions.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity, as demonstrated in analogous compounds like 5-Bromo-2-fluorobenzamide (96% purity via column chromatography ).

Key Considerations : Monitor reaction progress via TLC and confirm final structure using and NMR.

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict sites for nucleophilic/electrophilic attack. For example:

- HOMO-LUMO Analysis : Compare with structurally similar compounds like 2-Bromo-5-fluorobenzonitrile (CAS 573813-92-4 ) to identify electron-deficient regions.

- Mechanistic Insights : Simulate Suzuki-Miyaura coupling pathways using Pd catalysts, referencing reaction conditions for 4-Bromo-2-fluorobenzyl bromide (CAS 76283-09-5 ).

Validation : Cross-validate computational predictions with experimental kinetic studies (e.g., varying temperature/pH) to refine reaction pathways.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm fluorine substitution patterns (chemical shifts: δ -110 to -120 ppm for aromatic F) and NMR to identify imidamide protons (δ 6.5–7.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (expected m/z: ~232–235 for CHBrFN).

- FTIR : Detect characteristic imidamide N-H stretches (~3350 cm) and C=O vibrations (~1650 cm) .

Advanced: How can researchers resolve contradictions in reported solubility data for halogenated benzamides?

Methodological Answer:

Conflicting solubility data (e.g., in DMSO vs. methanol) can arise from impurities or polymorphic forms. To address this:

Standardized Protocols : Use gravimetric analysis (dissolve 10 mg in 1 mL solvent, filter, and evaporate to measure residual mass) .

HPLC-PDA : Compare retention times and peak purity with reference standards like 5-Bromo-2-fluorophenylacetic acid (CAS 883514-21-4 ).

Thermodynamic Studies : Perform temperature-dependent solubility assays (10–50°C) to generate van’t Hoff plots and identify phase transitions.

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis or photodegradation, as recommended for similar bromo-fluoro compounds .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.

Advanced: How can the regioselectivity of halogenation in related aromatic systems inform the design of this compound derivatives?

Methodological Answer:

- Directing Group Analysis : The imidamide group acts as a meta-directing group, but bromine/fluorine substituents may alter electronic effects. Study analogous systems like 2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1 ) to predict substitution patterns.

- Competitive Experiments : Compare bromination/fluorination yields under varying catalysts (e.g., FeCl vs. AlCl) to optimize regioselectivity.

Table 1: Comparative Synthesis Conditions for Bromo-Fluoro Aromatic Derivatives

Basic: What safety protocols are essential when handling bromo-fluoro aromatic compounds?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile brominated byproducts (e.g., HBr gas).

- Waste Disposal : Quench reactive intermediates (e.g., Grignard reagents) with isopropanol before disposal, as per guidelines for 4-Bromo-2-chlorophenylacetic acid (CAS 916516-89-7 ).

Advanced: How can isotopic labeling (e.g., 15N^{15}\text{N}15N) aid in mechanistic studies of this compound?

Methodological Answer:

- Tracer Studies : Synthesize -labeled imidamide to track nitrogen migration in reactions like Buchwald-Hartwig amination.

- Kinetic Isotope Effect (KIE) : Compare reaction rates between labeled and unlabeled compounds to identify rate-determining steps.

- Validation : Use NMR to confirm isotopic incorporation, referencing methods for 2-Amino-5-bromo-4-chlorobenzamide (CAS 1379338-88-1 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.